1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol
CAS No.: 364739-58-2
Cat. No.: VC6560902
Molecular Formula: C25H26N2O2
Molecular Weight: 386.495
* For research use only. Not for human or veterinary use.
![1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol - 364739-58-2](/images/structure/VC6560902.png)
Specification
CAS No. | 364739-58-2 |
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Molecular Formula | C25H26N2O2 |
Molecular Weight | 386.495 |
IUPAC Name | 1-(benzylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
Standard InChI | InChI=1S/C25H26N2O2/c1-29-23-13-11-20(12-14-23)25-15-21-9-5-6-10-24(21)27(25)18-22(28)17-26-16-19-7-3-2-4-8-19/h2-15,22,26,28H,16-18H2,1H3 |
Standard InChI Key | HXDSBPSCLINPLD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CNCC4=CC=CC=C4)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol delineates its structure:
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Propan-2-ol backbone: A three-carbon chain with a hydroxyl group at position 2.
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Benzylamino group: A benzyl-substituted amine at position 1.
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Indole moiety: A 1H-indole ring substituted at position 2 with a 4-methoxyphenyl group.
The molecular formula is C25H25N2O2, with a molecular weight of 385.48 g/mol. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (benzyl, methoxyphenyl) groups suggests amphiphilic properties, influencing solubility and membrane permeability .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of this compound is documented, analogous propan-2-ol derivatives are typically synthesized via:
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Reductive Amination: Coupling ketones or aldehydes with amines in the presence of reducing agents like NaBH4 or LiAlH4 . For example, 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol was synthesized via nucleophilic substitution of epoxides with indole derivatives .
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Epoxide Ring-Opening: Reacting indole-containing epoxides with benzylamine, as demonstrated in the synthesis of 1-(benzylamino)-3-(1H-indol-1-yl)propan-2-ol derivatives .
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Protection-Deprotection Strategies: Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection .
Hypothetical Synthesis Route
A plausible route for the target compound involves:
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Indole Functionalization: Introducing the 4-methoxyphenyl group at position 2 of indole via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
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Epoxidation: Converting 2-(4-methoxyphenyl)-1H-indole into an epoxide intermediate.
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Amine Coupling: Reacting the epoxide with benzylamine under basic conditions to yield the propan-2-ol scaffold .
Physicochemical Properties
Predicted Physical Constants
Based on structurally related compounds :
Property | Value |
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Density | ~1.12–1.18 g/cm³ |
Boiling Point | >300°C (decomposition likely) |
LogP (Partition Coefficient) | ~3.5 (moderate lipophilicity) |
Solubility | Slightly soluble in water; soluble in DMSO, ethanol |
The methoxyphenyl group enhances lipophilicity, while the hydroxyl and amino groups contribute to limited aqueous solubility .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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δ 7.2–7.4 ppm (multiplet, benzyl aromatic protons).
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δ 6.8–7.1 ppm (doublets, indole and methoxyphenyl protons).
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δ 4.1–4.3 ppm (multiplet, propan-2-ol CH-OH).
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δ 3.8 ppm (singlet, methoxy group).
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¹³C NMR:
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δ 160–165 ppm (methoxyphenyl carbonyl carbon).
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δ 55–60 ppm (methoxy carbon).
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Mass Spectrometry (MS)
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ESI-MS: Predicted molecular ion [M+H]+ at m/z 386.5.
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Fragmentation peaks at m/z 267 (loss of benzylamino group) and m/z 174 (methoxyphenyl-indole fragment) .
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Optimization: The compound’s modular structure allows derivatization for enhanced selectivity and potency.
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Drug Delivery: Amphiphilicity enables formulation as prodrugs or nanocarriers.
Analytical Challenges
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